2,6-Dichloropyrimidine-4,5-diamine 2,6-Dichloropyrimidine-4,5-diamine
Brand Name: Vulcanchem
CAS No.: 130838-36-7
VCID: VC21214132
InChI: InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10)
SMILES: C1(=C(N=C(N=C1Cl)Cl)N)N
Molecular Formula: C4H4Cl2N4
Molecular Weight: 179.00 g/mol

2,6-Dichloropyrimidine-4,5-diamine

CAS No.: 130838-36-7

Cat. No.: VC21214132

Molecular Formula: C4H4Cl2N4

Molecular Weight: 179.00 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloropyrimidine-4,5-diamine - 130838-36-7

Specification

CAS No. 130838-36-7
Molecular Formula C4H4Cl2N4
Molecular Weight 179.00 g/mol
IUPAC Name 2,6-dichloropyrimidine-4,5-diamine
Standard InChI InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10)
Standard InChI Key VJVAQTIZGIIBCM-UHFFFAOYSA-N
SMILES C1(=C(N=C(N=C1Cl)Cl)N)N
Canonical SMILES C1(=C(N=C(N=C1Cl)Cl)N)N

Introduction

Chemical Structure and Properties

Structural Characteristics

2,6-Dichloropyrimidine-4,5-diamine features a pyrimidine ring with two chlorine atoms at positions 2 and 6, and two amino groups at positions 4 and 5. The pyrimidine core consists of a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This structure confers specific chemical reactivity patterns, particularly regarding nucleophilic substitution reactions at the chlorinated positions.

Physical and Chemical Properties

While specific data for 2,6-dichloropyrimidine-4,5-diamine is limited, it likely possesses physical properties similar to related pyrimidine derivatives. These typically include:

  • Appearance: Crystalline solid, likely white to pale yellow

  • Molecular formula: C₄H₄Cl₂N₄

  • Molecular weight: Approximately 175.01 g/mol

  • Solubility: Moderate solubility in organic solvents such as methylene chloride, chloroform, or 1,2-dichloroethane, with limited water solubility

The compound's chemical reactivity is predominantly characterized by the susceptibility of the chlorine atoms to nucleophilic displacement reactions and the ability of the amino groups to participate in various transformations including acylation and condensation reactions.

Synthesis Methods

Chlorination Approaches

For related pyrimidine compounds, chlorination typically employs reagents such as phosphorus oxychloride or Vilsmeier reagents. For example, in the synthesis of the isomeric 2,5-diamino-4,6-dichloropyrimidine, chlorination of the corresponding hydroxypyrimidine is achieved using halomethylenimminium salts (Vilsmeier reagents) under mild conditions .

This approach avoids the formation of tarry precipitates that characterize direct chlorinations with phosphorus oxychloride and yields higher quality products . A similar approach might be viable for 2,6-dichloropyrimidine-4,5-diamine, starting from the appropriate hydroxypyrimidine precursor.

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

The chlorine atoms in 2,6-dichloropyrimidine-4,5-diamine serve as excellent leaving groups for nucleophilic aromatic substitution reactions. This reactivity enables the synthesis of various derivatives through displacement with amines, alcohols, thiols, and other nucleophiles.

Cross-coupling Reactions

Halogenated pyrimidines, including dichloropyrimidines, can serve as substrates for palladium-catalyzed cross-coupling reactions. For instance, the isomeric 2,5-diamino-4,6-dichloropyrimidine has been utilized in Suzuki-Miyaura coupling reactions with various boronic acids to generate substituted pyrimidines .

The following table summarizes potential palladium-catalyzed coupling conditions based on reactions documented for related compounds:

Coupling PartnerCatalystBaseSolventPotential Product
Arylboronic acidsPd(PPh₃)₄Na₂CO₃Dioxane/Water2,6-Diarylpyrimidine-4,5-diamine
Alkylboronic acidsPd(PPh₃)₄K₃PO₄THF2,6-Dialkylpyrimidine-4,5-diamine
Vinylboronic acidsPd(dppf)Cl₂K₂CO₃DMF2,6-Divinylpyrimidine-4,5-diamine

Functional Group Transformations

The amino groups at positions 4 and 5 provide opportunities for further chemical modifications:

  • Acylation reactions to produce amide derivatives

  • Reductive alkylation to generate secondary or tertiary amines

  • Diazotization followed by various transformations

Applications in Organic Synthesis

As a Building Block for Heterocyclic Compounds

2,6-Dichloropyrimidine-4,5-diamine can potentially serve as a versatile building block for the synthesis of fused heterocyclic systems, particularly those with medicinal chemistry applications. The strategic arrangement of reactive sites (two chlorine atoms and two amino groups) enables selective functionalization and elaboration into more complex structures.

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